Product packaging for Ethyl 4-(2-hydrazino-2-oxoethoxy)benzoate(Cat. No.:CAS No. 898747-57-4)

Ethyl 4-(2-hydrazino-2-oxoethoxy)benzoate

Cat. No.: B3165346
CAS No.: 898747-57-4
M. Wt: 238.24 g/mol
InChI Key: HSVJTJNRULNJTQ-UHFFFAOYSA-N
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Description

Significance of Hydrazide and Hydrazone Derivatives in Medicinal Chemistry

The hydrazide (-CONHNH2) and its corresponding hydrazone (-CONHN=C) derivatives are considered "privileged structures" in medicinal chemistry due to their wide array of pharmacological activities. researchgate.net These functional groups are key components in numerous bioactive compounds and are known to exhibit properties including:

Antimicrobial Activity: Hydrazide and hydrazone derivatives have been extensively studied for their effectiveness against various strains of bacteria, fungi, and other microbes. nih.gov The presence of the azomethine group (-NHN=CH-) in hydrazones is a crucial feature responsible for many of their pharmaceutical applications. nih.gov

Antitubercular Activity: One of the most famous examples of a hydrazide-containing drug is isoniazid (B1672263), a frontline treatment for tuberculosis. researchgate.net This has spurred extensive research into other hydrazide derivatives for their potential against Mycobacterium tuberculosis.

Anticancer and Anti-inflammatory Properties: A growing body of research has demonstrated the potential of these derivatives in cancer therapy and as anti-inflammatory agents. researchgate.net

Anticonvulsant and Antiviral Effects: The versatility of the hydrazide-hydrazone scaffold has also led to the discovery of compounds with anticonvulsant and antiviral activities. rjptonline.org

The biological activity of these compounds is often attributed to their ability to chelate metal ions and their capacity to act as bioisosteres for other functional groups in drug molecules. The ease of their synthesis and the ability to introduce a wide variety of substituents make them attractive targets for the development of new therapeutic agents. researchgate.net

The Benzoate (B1203000) Moiety as a Core Structure in Organic Synthesis and Drug Discovery

The benzoate group, an ester of benzoic acid, is another fundamental building block in the realms of organic chemistry and pharmacology. rsc.orgresearchgate.net Its significance stems from several key aspects:

Synthetic Versatility: Benzoates are stable and readily synthesized, often serving as protecting groups for alcohols or as key intermediates in the synthesis of more complex molecules. researchgate.net The ester functionality can be modified through various reactions, allowing for the introduction of diverse chemical entities.

Pharmacological Relevance: The benzoate structure is found in a number of approved drugs. For instance, it forms the core of local anesthetics like cocaine and its synthetic derivatives such as benzocaine (B179285) and tetracaine. rsc.org The discovery of procaine (B135) highlighted the importance of the 4-aminobenzoate (B8803810) structure in local anesthetic drug development. rsc.org

Modulation of Physicochemical Properties: The benzoate moiety can influence a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. This makes it a useful component in drug design for optimizing pharmacokinetic properties.

Overview of the Hydrazino-oxoethoxy Benzoate System in Chemical and Biological Research

The hydrazino-oxoethoxy benzoate system, as exemplified by ethyl 4-(2-hydrazino-2-oxoethoxy)benzoate, represents a strategic combination of the aforementioned hydrazide and benzoate functionalities. While research on this specific ethyl ester is not extensive, studies on closely related structures provide insight into its chemical and biological potential.

A key synthetic route to this system involves a multi-step process. For example, a common starting material is ethyl 4-hydroxybenzoate. This can be reacted with ethyl chloroacetate (B1199739) in the presence of a base to form an ether linkage, yielding an intermediate ester. This intermediate can then undergo hydrazinolysis, where the ester is treated with hydrazine (B178648) hydrate (B1144303) to form the desired hydrazide. researchgate.netresearchgate.net A closely related compound, 4-(2-hydrazino-2-oxoethoxy) benzohydrazide, has been synthesized through the reaction of methyl-4-hydroxybenzoate with ethyl chloroacetate, followed by treatment with hydrazine. researchgate.net

From a biological perspective, the hybridization of these scaffolds is a deliberate strategy in drug design. The aim is to create new molecules that may exhibit synergistic or novel pharmacological activities. nih.gov For instance, researchers have designed and synthesized 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives as potential dual inhibitors for antitubercular applications. nih.gov The general class of hydrazide-hydrazones is known to be versatile in forming various heterocyclic compounds, which are often associated with a broad spectrum of biological activities. rjptonline.org

Below is a table summarizing the synthesis of a related hydrazide, which is a precursor to the hydrazino-oxoethoxy benzoate system:

Starting MaterialReagentsProductReference
Methyl-4-hydroxybenzoate1. Ethyl chloroacetate 2. Hydrazine hydrate4-(2-hydrazino-2-oxoethoxy) benzohydrazide researchgate.netresearchgate.net

Historical Context and Evolution of Research on Related Compounds

The journey of hydrazide-containing compounds in medicine began in the early 20th century. The first hydrazides were synthesized in 1895. mdpi.com However, their therapeutic potential was not fully realized until the discovery of the antitubercular activity of isoniazid in the mid-20th century. researchgate.netrsc.org This landmark discovery catalyzed a wave of research into hydrazide derivatives, leading to the development of other drugs like the antidepressant iproniazid (B1672159) and the anti-Parkinson's agent benserazide. researchgate.net

Similarly, the study of benzoate derivatives has a rich history, particularly in the field of anesthetics. The use of cocaine as a local anesthetic in the late 19th century paved the way for the structural modification of the benzoate scaffold to develop safer and more effective drugs like procaine in the early 1900s. rsc.org This evolution marked a shift towards rational drug design, where understanding the structure-activity relationship of the benzoate moiety was key.

In recent decades, research has focused on the synthesis of hybrid molecules that combine these and other pharmacophores to create compounds with enhanced or novel biological activities. The development of dual-target inhibitors and multifunctional agents is a modern approach in medicinal chemistry aimed at overcoming challenges such as drug resistance and improving treatment efficacy. nih.gov The hydrazino-oxoethoxy benzoate system is a product of this evolutionary trend, representing a deliberate effort to merge the favorable properties of both hydrazides and benzoates into a single molecular entity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O4 B3165346 Ethyl 4-(2-hydrazino-2-oxoethoxy)benzoate CAS No. 898747-57-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(2-hydrazinyl-2-oxoethoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-2-16-11(15)8-3-5-9(6-4-8)17-7-10(14)13-12/h3-6H,2,7,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSVJTJNRULNJTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101264818
Record name Ethyl 4-(2-hydrazinyl-2-oxoethoxy)benzoate
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URL https://comptox.epa.gov/dashboard/DTXSID101264818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898747-57-4
Record name Ethyl 4-(2-hydrazinyl-2-oxoethoxy)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898747-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(2-hydrazinyl-2-oxoethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101264818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Ethyl 4 2 Hydrazino 2 Oxoethoxy Benzoate

Strategies for Constructing the 2-Oxoethoxy Linkage

The initial and critical step in the synthesis is the introduction of the 2-oxoethoxy group onto the 4-position of the ethyl benzoate (B1203000) precursor. This is accomplished by forming a stable ether bond, a reaction for which several established organic chemistry methods are applicable.

The most prevalent and efficient method for creating the C-O-C ether linkage required for this synthesis is the Williamson ether synthesis. wikipedia.org This classic organic reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion. wikipedia.orgmasterorganicchemistry.com In this specific application, the reaction is adapted to couple a phenolic precursor with a halogenated acetate.

The mechanism proceeds via an SN2 pathway, where a phenoxide ion, generated by deprotonating a phenol, acts as the nucleophile. wikipedia.org This nucleophile attacks the electrophilic carbon of a primary alkyl halide, displacing the halide leaving group. wikipedia.orgyoutube.com For the synthesis of the target compound's backbone, the starting material, ethyl 4-hydroxybenzoate, is treated with a strong base to form the corresponding phenoxide. This phenoxide then reacts with an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate. researchgate.net The reaction is of broad scope and is widely used in both laboratory and industrial settings for preparing symmetrical and asymmetrical ethers. wikipedia.org To ensure the SN2 mechanism is favored and to maximize the yield of the desired ether, a primary alkyl halide is the preferred electrophile, as secondary and tertiary halides are more prone to undergoing elimination reactions. masterorganicchemistry.comlibretexts.org

The successful construction of the ether linkage via the Williamson synthesis is dependent on the appropriate selection of two key precursors:

The Phenolic Component: Ethyl 4-hydroxybenzoate is the standard precursor. The hydroxyl group on this molecule provides the nucleophilic oxygen atom after deprotonation.

The Alkylating Agent: An ethyl ester of a haloacetic acid, typically ethyl chloroacetate or ethyl bromoacetate, serves as the electrophile. This molecule provides the –CH2–C(=O)OEt portion of the 2-oxoethoxy moiety.

The reaction between these two precursors, typically facilitated by a base such as potassium carbonate in a polar aprotic solvent like acetone or dimethylformamide (DMF), yields the intermediate compound, Ethyl 4-(2-ethoxy-2-oxoethoxy)benzoate.

Formation of the Hydrazide Functionality within the Ethoxy Chain

Following the successful etherification, the next stage of the synthesis focuses on modifying the newly introduced side chain. This involves converting the terminal ethyl ester group into a hydrazide, a functional group essential for subsequent cyclization reactions or for its inherent biological activities.

The conversion of the ester to a hydrazide is achieved through a process known as hydrazinolysis. This is a common and direct method for synthesizing hydrazides. researchgate.net The reaction involves treating the intermediate ester, Ethyl 4-(2-ethoxy-2-oxoethoxy)benzoate, with hydrazine (B178648) hydrate (B1144303) (N2H4·H2O). researchgate.net

The mechanism is a nucleophilic acyl substitution. The terminal nitrogen atom of the hydrazine molecule, possessing a lone pair of electrons, acts as a potent nucleophile. It attacks the electrophilic carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, eliminating an ethanol molecule and forming the stable amide-like hydrazide bond. google.com This reaction is highly effective for converting various esters, including methyl, ethyl, and propyl esters, into their corresponding hydrazides. google.com

The efficiency and yield of the hydrazinolysis step are highly dependent on the reaction conditions. Researchers have investigated various parameters to optimize the formation of Ethyl 4-(2-hydrazino-2-oxoethoxy)benzoate.

Solvent Systems: Absolute ethanol is the most commonly reported solvent for this reaction, as it effectively dissolves both the ester precursor and hydrazine hydrate. researchgate.netresearchgate.netnih.gov

Temperature Profiles: The reaction is typically carried out at elevated temperatures to ensure a sufficient reaction rate. Refluxing the reaction mixture is a standard procedure. researchgate.netresearchgate.netnih.gov Some methodologies also specify a temperature range of 40-90°C. google.com

Reaction Times: The duration of the reaction can vary significantly depending on the specific substrate and conditions, with reported times ranging from as short as 0.5–2 hours to longer periods of 8 hours or more. researchgate.netresearchgate.netgoogle.com Progress is often monitored using thin-layer chromatography (TLC). researchgate.net

Stoichiometry: The molar ratio of the reactants is a critical factor. An excess of hydrazine hydrate is often used to drive the reaction to completion. researchgate.net Molar ratios of the ester to hydrazine hydrate are typically in the range of 1:1 to 1:1.5, with some procedures using up to 2.5 equivalents of hydrazine hydrate. researchgate.netgoogle.com

The following table summarizes the various conditions reported in the literature for the hydrazinolysis of esters.

ParameterReported ConditionsSource(s)
Solvent Absolute Ethanol researchgate.net, researchgate.net, nih.gov
Temperature Reflux researchgate.net, nih.gov, researchgate.net
40-90 °C google.com
Reaction Time 0.5 - 8 hours researchgate.net, google.com, researchgate.net
Stoichiometry (Ester:Hydrazine) 1 : (1 - 1.5) google.com
1 : 2.5 researchgate.net

Multi-Step Synthesis Approaches and Reaction Sequence Design

The most common synthetic route is a two-step process:

Step 1: Ether Formation: The synthesis begins with the Williamson ether synthesis. Ethyl 4-hydroxybenzoate is reacted with ethyl chloroacetate in the presence of a weak base (like K2CO3) and a suitable solvent (like acetone). The mixture is heated under reflux to produce the key intermediate, Ethyl 4-(2-ethoxy-2-oxoethoxy)benzoate. This step efficiently constructs the core carbon-oxygen framework of the side chain.

Step 2: Hydrazinolysis: The intermediate from the first step is then subjected to hydrazinolysis. It is dissolved in ethanol and reacted with an excess of hydrazine hydrate, typically under reflux conditions. researchgate.net This step selectively converts the terminal, more sterically accessible ethyl ester group into the desired hydrazide functionality, yielding the final product, this compound. researchgate.net

This sequential design is crucial because attempting to perform the hydrazinolysis first would create a molecule with a free hydrazide group, which could potentially interfere with the subsequent etherification step. By forming the stable ether linkage first, the synthesis proceeds cleanly and efficiently to the final target compound.

Green Chemistry Principles in Synthesis (e.g., Microwave-Assisted Synthesis, Ultrasonic Irradiation)

Green chemistry represents a paradigm shift in chemical synthesis, emphasizing the design of products and processes that minimize the use and generation of hazardous substances. In the context of synthesizing this compound, two prominent techniques that embody these principles are microwave-assisted synthesis and ultrasonic irradiation. These methods offer substantial improvements over conventional heating by providing alternative energy sources that can accelerate reaction rates, improve yields, and often allow for the use of less hazardous solvents.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave radiation to heat reactions. Unlike conventional heating, which relies on conduction and convection, microwave energy directly couples with the molecules of the reaction mixture, leading to rapid and uniform heating. This technique has been successfully applied to the synthesis of various hydrazide derivatives, demonstrating significant advantages. scielo.org.za The final step in the synthesis of this compound involves the hydrazinolysis of its corresponding ester precursor, Ethyl 4-(2-ethoxy-2-oxoethoxy)benzoate. Microwave irradiation can drastically reduce the time required for this conversion from hours to mere minutes. researchgate.netneliti.com

Research on similar hydrazide syntheses shows that microwave irradiation not only accelerates the reaction but also leads to higher product yields and purity. scielo.org.za For instance, the synthesis of 4-hydroxybenzohydrazide from ethyl p-hydroxybenzoate and hydrazine hydrate under microwave irradiation (180 W) was completed in just 3 minutes with a 93% yield, whereas the conventional reflux method required 2 hours and yielded only 65%. chemmethod.comchemmethod.com This efficiency minimizes the potential for side-product formation and decomposition of reactants and products. scielo.org.za Furthermore, many microwave-assisted reactions can be performed under solvent-free conditions, which is a cornerstone of green chemistry. researchgate.net

MethodReaction TimeYield (%)SolventReference
Conventional (Reflux)2-8 hours~65%Ethanol scielo.org.zachemmethod.comchemmethod.com
Microwave-Assisted3-10 minutes>90%Ethanol or Solvent-free neliti.comchemmethod.comchemmethod.com

Ultrasonic Irradiation

Sonochemistry, the application of ultrasound to chemical reactions, is another powerful green chemistry tool. ksu.edu.sa The chemical effects of ultrasound arise from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. nih.gov This collapse generates localized hot spots with extremely high temperatures and pressures, which can dramatically enhance reaction rates. nih.gov

In the synthesis of hydrazides and related compounds, ultrasonic irradiation has been shown to be a highly efficient and environmentally friendly method. nih.govresearchgate.net It allows reactions to be conducted under milder conditions and in shorter time frames compared to traditional methods. scispace.com The use of ultrasound can lead to higher yields and purity of the final product while reducing energy consumption. researchgate.netscispace.com For example, the synthesis of various hydrazine derivatives under ultrasonic conditions has been reported to provide excellent yields (>90%) in significantly less time than conventional stirring or refluxing methods. scispace.com This technique often utilizes environmentally benign solvent systems, such as water or ethanol, further enhancing its green credentials. ksu.edu.sanih.gov

MethodReaction TimeYield (%)ConditionsReference
Conventional (Stirring/Reflux)3-24 hours65-70%Heating, Acetic Acid Catalyst nih.govscispace.comsemanticscholar.org
Ultrasonic Irradiation5-60 minutes>90%Room Temperature or Mild Heat (e.g., 60°C) nih.govscispace.com

Purification and Isolation Techniques for Synthetic Intermediates and the Target Compound

The effective purification and isolation of synthetic intermediates and the final product are critical for obtaining high-purity this compound. Standard laboratory procedures are employed, focusing on efficiency and the removal of unreacted starting materials, catalysts, and byproducts.

The synthesis typically involves intermediates such as Ethyl 4-hydroxybenzoate and Ethyl 4-(2-ethoxy-2-oxoethoxy)benzoate. After the synthesis of these intermediates, initial purification may involve an aqueous work-up to remove water-soluble impurities. orgsyn.org

The most common and effective method for purifying both the intermediates and the final solid hydrazide product is recrystallization. pitt.eduillinois.edu This technique is based on the principle that the solubility of a compound in a solvent increases with temperature. youtube.com The crude product is dissolved in a minimal amount of a suitable hot solvent, such as ethanol or methanol. chemmethod.comchemmethod.comresearchgate.net As the solution cools slowly, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor. pitt.edu

The general procedure for isolation and purification is as follows:

Reaction Monitoring : The progress of the reaction is monitored using Thin Layer Chromatography (TLC) to determine when the starting materials have been consumed. scielo.org.zaresearchgate.net

Initial Isolation : Upon completion, the reaction mixture is often cooled, which may cause the crude product to precipitate. If the product does not precipitate upon cooling, the volume of the solvent may be reduced under vacuum. scispace.com The crude solid is then collected by vacuum filtration. semanticscholar.org

Washing : The collected solid is washed with a small amount of cold solvent (the same used for recrystallization) or water to remove residual impurities from the crystal surface. semanticscholar.orgpitt.edu

Recrystallization : The crude, washed solid is dissolved in a minimum amount of hot ethanol or another appropriate solvent. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. scielo.org.za

Final Collection and Drying : The purified crystals are collected via vacuum filtration and washed again with a small amount of cold solvent. The final product is then dried, either in the air or in a vacuum oven, to remove any remaining solvent. pitt.edu

For intermediates that may be liquids or oils, purification is typically achieved through techniques such as extraction followed by column chromatography.

Advanced Spectroscopic and Structural Elucidation of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that a complete set of publicly available experimental data for the advanced spectroscopic and structural elucidation of this compound is not sufficient to construct a detailed article as per the requested outline. While information exists for structurally similar compounds—such as various benzoate esters, hydrazones, and other derivatives—the specific experimental ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, UV-Vis, and X-ray diffraction data for the target compound, this compound, is not available in the public domain.

One study describes the synthesis of a closely related precursor, 4-(2-hydrazino-2-oxoethoxy)benzohydrazide, and mentions its characterization by FT-IR, ¹H NMR, and ¹³C NMR. However, the explicit data from these analyses are not provided, and this compound differs from the requested ethyl ester.

Constructing a scientifically accurate and detailed analysis as instructed requires verifiable, published research findings. Without this foundational data, generating the requested content with the specified data tables and in-depth discussion for each spectroscopic technique would be speculative and would not meet the standards of a professional, authoritative scientific article.

Therefore, it is not possible to provide the article focusing solely on the chemical compound “this compound” with the required level of detail and accuracy at this time.

Computational Chemistry and Molecular Modeling Studies of Ethyl 4 2 Hydrazino 2 Oxoethoxy Benzoate

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic properties of a molecule. For a compound like Ethyl 4-(2-hydrazino-2-oxoethoxy)benzoate, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to optimize the molecular geometry and calculate various electronic parameters.

These calculations yield crucial data, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. Furthermore, the distribution of electron density can be analyzed through calculations of Mulliken atomic charges and the mapping of the Molecular Electrostatic Potential (MEP). The MEP surface is particularly useful for identifying electrophilic and nucleophilic sites, which are key to predicting chemical reactivity.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined through DFT. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity. For hydrazone derivatives, which share structural similarities with the target compound, the HOMO and LUMO densities are often distributed across different parts of the molecule, indicating potential for intramolecular charge transfer.

Table 1: Predicted Geometric and Electronic Properties of this compound (Illustrative Data) Note: The following data is illustrative and based on typical values for similar structures, as specific computational results for this compound are not publicly available.

ParameterPredicted Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.5 D

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. For this compound, docking studies can be performed against various enzymes that are known targets for similar hydrazide-hydrazone structures.

For instance, derivatives of 2-hydrazineyl-2-oxoethyl benzoates have been studied as inhibitors of enzymes like enoyl-acyl carrier protein (ACP) reductase (InhA) and dihydrofolate reductase (DHFR), which are crucial for the survival of pathogens like Mycobacterium tuberculosis. In such studies, the ligand is docked into the active site of the enzyme, and the interactions are scored based on binding energy. Key interactions often include hydrogen bonds with specific amino acid residues and the NAD+ cofactor.

A typical molecular docking workflow involves preparing the 3D structures of both the ligand (this compound) and the target protein, followed by running the docking algorithm to generate various binding poses. The results are then analyzed to identify the most stable complex and the specific interactions that contribute to binding affinity.

Table 2: Illustrative Molecular Docking Results for this compound against a Hypothetical Target Note: This data is hypothetical and serves to illustrate the typical output of a molecular docking study.

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesHydrogen Bonds
Enoyl-ACP Reductase (InhA)-8.2TYR158, MET199, NAD+2
Dihydrofolate Reductase (DHFR)-7.5ILE94, ARG571

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its conformation. Conformational analysis aims to identify the stable conformers of the molecule and the energy barriers between them. This is often achieved by systematically rotating the rotatable bonds and calculating the potential energy at each step to map the potential energy surface (PES).

For similar molecules like ethylthio-phenylacetates, studies have shown the existence of multiple stable conformers in solution, with their relative populations being solvent-dependent. The stability of different conformers can be attributed to a combination of steric effects and intramolecular interactions, such as hydrogen bonds. Computational methods can predict the geometries and relative energies of these conformers, providing insight into the molecule's behavior in different environments.

In silico Prediction of Molecular Properties (e.g., pKa, polarizability)

Various molecular properties that are important for pharmaceutical and material science applications can be predicted using computational tools. These properties, often grouped under ADME (Absorption, Distribution, Metabolism, and Excretion), are crucial for evaluating the drug-likeness of a compound.

Polarizability: This property describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is a key factor in determining a molecule's intermolecular interactions and its non-linear optical properties.

Table 3: Predicted Physicochemical Properties of this compound (Illustrative) Note: The following data is illustrative and based on general predictions for similar chemical structures.

PropertyPredicted ValueMethod
pKa (acidic)~8.5QSPR
pKa (basic)~3.0QSPR
LogP1.8Consensus
Polarizability25.0 ųDFT

Investigation of Non-Linear Optical (NLO) Properties (based on structural features and analogies)

Molecules with extended π-conjugated systems and significant differences in electron density (push-pull systems) often exhibit non-linear optical (NLO) properties, making them suitable for applications in optoelectronics and photonics. The structure of this compound, with its aromatic ring and hydrazide group, suggests potential for NLO activity.

The NLO properties of a molecule are quantified by its hyperpolarizability (β). DFT calculations can be used to compute the first hyperpolarizability of a molecule. Studies on related hydrazone and benzoate (B1203000) derivatives have shown that strategic placement of electron-donating and electron-withdrawing groups can significantly enhance NLO properties. By analogy, modifications to the structure of this compound could be explored to optimize its NLO response. For example, the introduction of a nitro group (electron-withdrawing) on the benzene (B151609) ring could potentially increase the molecule's hyperpolarizability.

Structure Activity Relationship Sar Studies of Hydrazino Oxoethoxy Benzoate Scaffolds

Influence of Substituent Variations on the Benzoate (B1203000) Ring

The benzoate ring of the core scaffold, derived from 4-hydroxybenzoic acid, presents a prime target for chemical modification. Altering the substituents on this aromatic ring can profoundly impact the molecule's electronic, hydrophobic, and steric properties, which in turn influences its interaction with biological targets.

Research into related hydrazide-hydrazone structures, which often feature a substituted phenyl ring, has provided valuable insights applicable to the benzoate portion of the target scaffold. Studies on a series of 4-hydroxybenzhydrazide (B196067) derivatives designed as laccase inhibitors have demonstrated that the nature and position of substituents on the aromatic ring are critical for activity. nih.govmdpi.com For instance, the introduction of both electron-donating groups (like hydroxyl, -OH) and electron-withdrawing groups (like halogens) can modulate binding affinity.

Detailed findings from these related studies reveal that:

Electron-Donating Groups (EDGs): The presence of a hydroxyl (-OH) group at the para-position (as in the parent 4-hydroxybenzoic acid hydrazide) is often crucial for establishing key interactions, such as hydrogen bonds, within the active site of a target enzyme. mdpi.com

Electron-Withdrawing Groups (EWGs): Halogen substituents (e.g., -Cl, -Br) can enhance activity, potentially by altering the electronic distribution of the ring or by forming specific halogen bonds with the receptor.

Steric Effects: The size and position of the substituent are critical. Bulky groups can introduce steric hindrance, preventing the molecule from fitting optimally into a binding pocket. Conversely, smaller substituents may be better tolerated. For example, in one study, the presence of a bulky tert-butyl group significantly influenced the mode of inhibition, shifting it from competitive to non-competitive or uncompetitive, suggesting an interaction outside the primary active site. nih.gov

These principles suggest that systematic variation of substituents on the benzoate ring of Ethyl 4-(2-hydrazino-2-oxoethoxy)benzoate is a viable strategy for optimizing biological activity. The ideal substituent would balance electronic properties conducive to target binding with an optimal size and position to avoid unfavorable steric clashes.

Table 1: Representative SAR Data for Substitutions on an Aromatic Ring in a Hydrazide-Hydrazone Series (Laccase Inhibitors)

Compound SeriesSubstituent on Aromatic RingPositionObserved Activity (Kᵢ in µM)Reference
4-Hydroxybenzhydrazide Derivative-H (Unsubstituted)-674 nih.gov
4-Hydroxybenzhydrazide DerivativePhenyl324 nih.gov
4-Hydroxybenzhydrazide Derivativetert-Butyl343 nih.gov
4-Hydroxybenzhydrazide Derivative-OH3144 nih.gov
4-Hydroxybenzhydrazide Derivative-Br3193 nih.gov
4-Hydroxybenzhydrazide Derivative3,5-di-tert-Butyl3, 517.9 (Uncompetitive) nih.gov

Impact of Modifications within the Hydrazino-oxoethoxy Moiety

The hydrazino-oxoethoxy moiety (-O-CH₂-CO-NHNH₂) is a critical functional component of the scaffold. This group contains several points for chemical modification, including the hydrazide (-CONHNH₂) function itself, which is a common precursor for the synthesis of highly active hydrazone derivatives. hygeiajournal.comindexcopernicus.comnih.govmdpi.com

A study on antitubercular agents using a scaffold closely related to the title compound, 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate, provides direct evidence of this principle. The parent hydrazide was reacted with a series of substituted aldehydes to produce a library of hydrazones, which were then tested against Mycobacterium tuberculosis. The results clearly demonstrated that the choice of the aldehyde substituent had a profound effect on the minimum inhibitory concentration (MIC).

Key findings include:

Conversion to Hydrazone: The formation of the hydrazone is a critical step for imparting or enhancing biological activity. The parent hydrazide often serves as a key intermediate rather than the final active compound. hygeiajournal.com

Aromatic and Heterocyclic Substituents: Introducing various aromatic and heterocyclic rings via the aldehyde (e.g., furan (B31954), thiophene, substituted phenyl rings) can significantly enhance potency. For example, derivatives containing a furan ring or a halogen-substituted phenyl ring showed potent antitubercular activity.

Influence of Substituents on the New Ring: The electronic properties of substituents on the newly introduced ring system are crucial. Electron-withdrawing groups, such as nitro (-NO₂) or chloro (-Cl) groups, on a phenyl ring often lead to increased activity against various microbial targets. thieme-connect.com

This body of research underscores that the hydrazide group is a versatile handle for chemical elaboration. Modifying it to form hydrazones is a proven and effective method for exploring the chemical space and discovering compounds with superior biological profiles.

Table 2: SAR Data for Modifications of the Hydrazide Moiety in an Antitubercular Series

Core ScaffoldModification (R group in -CO-NH-N=CH-R)Antitubercular Activity (MIC in µg/mL)Reference
2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoateFuran-2-yl0.8 thieme-connect.com
2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate4-Chlorophenyl1.6 thieme-connect.com
2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate4-Nitrophenyl1.6 thieme-connect.com
2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate2-Hydroxyphenyl3.12 thieme-connect.com
2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoatePhenyl6.25 thieme-connect.com
2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoateThiophen-2-yl0.4 thieme-connect.com

Stereochemical Effects on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of medicinal chemistry, as biological systems like enzymes and receptors are themselves chiral. researchgate.netbiomedgrid.com Although no specific stereochemical studies have been reported for this compound itself, the principles of stereoisomerism are highly relevant to its potential derivatives.

Potential sources of stereoisomerism in this scaffold family include:

Chiral Centers: While the parent compound is achiral, modifications could easily introduce chiral centers. For example, replacing a hydrogen atom on the ethoxy linker with an alkyl or other group would create a stereocenter. In such cases, the resulting molecule would exist as a pair of enantiomers (non-superimposable mirror images). It is well-established that different enantiomers of a drug can have vastly different biological activities, with one being highly active (the eutomer) while the other may be less active or even responsible for undesirable effects (the distomer). biomedgrid.com The synthesis and use of chiral hydrazine (B178648) derivatives to create stereospecific final products is a known strategy in medicinal chemistry. google.com

Geometric Isomerism (E/Z Isomerism): As discussed previously, a common and effective modification of the core scaffold is the conversion of the hydrazide to a hydrazone. The resulting carbon-nitrogen double bond (C=N) in the hydrazone linker is conformationally restricted and can exist as two different geometric isomers: E (entgegen, or trans) and Z (zusammen, or cis). rsc.orgnih.gov These isomers have different spatial arrangements and, consequently, can exhibit different binding affinities to a biological target. In many cases, synthesis leads to the preferential formation of the more thermodynamically stable E-isomer. mdpi.com The ability of some hydrazones to undergo photoisomerization from one form to the other upon irradiation with light highlights the distinct physical properties of these isomers. rsc.orgnih.gov

Therefore, any drug discovery program based on this scaffold must consider the stereochemical implications of its derivatives to fully characterize their biological profiles and optimize therapeutic efficacy.

Quantitative Structure-Activity Relationship (QSAR) Approaches for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comresearchgate.net By quantifying molecular properties (known as descriptors), QSAR models can predict the activity of new, unsynthesized molecules, thereby guiding drug design and prioritizing synthetic efforts.

For the hydrazino-oxoethoxy benzoate scaffold and its derivatives, a QSAR study would typically involve the following steps:

Data Set Assembly: A series of analogs would be synthesized and tested for a specific biological activity (e.g., antitubercular MIC values).

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These can include:

Constitutional Descriptors: Molecular weight, number of atoms, etc.

Topological Descriptors: Indices that describe molecular branching and shape (e.g., Balaban index, Kier's shape index). researchgate.net

Quantum-Chemical Descriptors: Electronic properties such as dipole moment, HOMO/LUMO energies, and partial atomic charges.

3D-QSAR Descriptors: In methods like Comparative Molecular Field Analysis (CoMFA), steric and electrostatic fields around the molecules are calculated. mdpi.comresearchgate.net

Model Building and Validation: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation linking the most relevant descriptors to the observed biological activity. thieme-connect.commdpi.com The resulting model's predictive power is rigorously tested using internal and external validation techniques.

QSAR studies on related antitubercular hydrazide-hydrazones have successfully identified key descriptors that govern activity. thieme-connect.commdpi.com These studies often highlight the importance of molecular shape, connectivity, and electronic properties. For instance, a 2D-QSAR model for bis-hydrazones found that antibacterial and antitubercular activities were controlled by specific structural requirements. mdpi.com 3D-QSAR models for quinazolinone-hydrazones have generated contour maps that visualize regions where steric bulk or specific electronic character (positive or negative) would be beneficial or detrimental to activity, providing a clear roadmap for future design. mdpi.com

By applying these QSAR methodologies to derivatives of this compound, researchers could develop robust predictive models to accelerate the discovery of new lead compounds with enhanced potency.

Synthesis and Exploration of Novel Derivatives and Analogues of Ethyl 4 2 Hydrazino 2 Oxoethoxy Benzoate

Hydrazone Derivatives through Condensation Reactions

A fundamental and widely employed method for the derivatization of ethyl 4-(2-hydrazino-2-oxoethoxy)benzoate involves condensation reactions with a broad spectrum of aldehydes and ketones. researchgate.netmdpi.comnih.gov This reaction, which leads to the formation of a hydrazone linkage (C=N-NH-C=O), is typically carried out by refluxing the hydrazide with the corresponding carbonyl compound. researchgate.net The use of a suitable solvent, such as ethanol, and often a catalytic amount of a weak acid like glacial acetic acid, facilitates the reaction. researchgate.netchemmethod.com

This synthetic route has proven to be highly effective for introducing a wide array of structural diversity. Researchers have systematically reacted this compound with various substituted aromatic aldehydes to create libraries of hydrazone derivatives. researchgate.netmdpi.comresearchgate.net These studies are often designed to investigate the structure-activity relationships by evaluating the influence of different substituents on the aromatic ring of the aldehyde, such as nitro, halogen, or methoxy (B1213986) groups, on the biological profile of the resulting hydrazones. epstem.net The straightforward nature of this reaction allows for the efficient generation of a multitude of new compounds for further screening and evaluation. The structural confirmation of these newly synthesized hydrazones is routinely achieved through standard spectroscopic techniques, including FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. researchgate.netresearchgate.net

Table 1: Synthesis of Hydrazone Derivatives from this compound

Reactant (Aldehyde/Ketone) Resulting Hydrazone Derivative Reference
Various substituted aromatic aldehydes Ethyl 4-(2-(substituted benzylidene)hydrazino-2-oxoethoxy)benzoate researchgate.netmdpi.comresearchgate.net
Isatin Hydrazone derivative of isatin researchgate.net
Acetylacetone Pyrazole derivative via condensation and cyclization researchgate.net
Phenyl acetylacetone Pyrazole derivative via condensation and cyclization researchgate.net

Incorporation of Diverse Heterocyclic Moieties

A significant focus of synthetic efforts has been the utilization of this compound as a building block for the creation of more elaborate molecules that incorporate various heterocyclic rings. researchgate.netchemmethod.comchemmethod.comnih.govluxembourg-bio.comorganic-chemistry.orgjchemrev.comrdd.edu.iqresearchgate.netnih.govsysrevpharm.orgnih.gov This strategy is underpinned by the prevalence of heterocyclic systems in a vast number of biologically active compounds and approved drugs.

The 1,3,4-oxadiazole (B1194373) moiety has been successfully integrated into derivatives of this compound. A common synthetic pathway involves the cyclization of the hydrazide functionality. For instance, the reaction of the corresponding acid hydrazide with carbon disulfide in a basic medium, such as ethanolic potassium hydroxide, followed by acidification, yields 5-substituted-1,3,4-oxadiazole-2-thiol derivatives. jchemrev.comjocpr.com This thiol-containing intermediate can then serve as a platform for further functionalization.

Another established method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of diacylhydrazines. nih.govorganic-chemistry.orgrsc.org This can be achieved by reacting the acid hydrazide with an aromatic acid in the presence of a dehydrating agent like phosphorus oxychloride. jchemrev.comnih.gov These synthetic transformations effectively convert the hydrazide group into the stable and often pharmacologically relevant 1,3,4-oxadiazole ring.

Table 2: Synthesis of 1,3,4-Oxadiazole Derivatives

Reagents Resulting Heterocyclic Moiety Reference
Carbon disulfide, potassium hydroxide 1,3,4-Oxadiazole-2-thiol jchemrev.comjocpr.com
Aromatic acids, phosphorus oxychloride 2,5-Disubstituted 1,3,4-oxadiazole jchemrev.comnih.gov
N-arylidene aroyl hydrazide, Cu(OTf)₂ 2,5-Disubstituted 1,3,4-oxadiazole jchemrev.com
Aldehydes, semicarbazide, iodine 2-Amino-substituted 1,3,4-oxadiazole jchemrev.com

The synthesis of 1,2,4-triazole (B32235) derivatives from precursors related to this compound has been well-documented. rdd.edu.iqresearchgate.netscispace.com A prevalent strategy begins with the conversion of the acid hydrazide to a thiosemicarbazide (B42300) by reacting it with an isothiocyanate, such as phenylisothiocyanate. researchgate.netluxembourg-bio.com The subsequent intramolecular cyclization of the thiosemicarbazide intermediate, typically under basic conditions, leads to the formation of a 1,2,4-triazole-3-thiol ring system. researchgate.net This heterocyclic core can then be subjected to further chemical modifications. The Einhorn-Brunner and Pellizzari reactions represent classical methods for the synthesis of 1,2,4-triazoles, involving the condensation of hydrazines with diacylamines and the reaction of amides with acyl hydrazides, respectively. researchgate.netscispace.com

Thiazole (B1198619) and thiazolidinone ring systems have been successfully incorporated into molecules derived from this compound. chemmethod.comchemmethod.comsysrevpharm.orgnih.gov The thiosemicarbazide intermediates, also used in triazole synthesis, are key precursors for thiazole derivatives. sysrevpharm.org Reaction of these thiosemicarbazides with α-haloketones is a standard and effective method for constructing the thiazole ring.

Furthermore, the hydrazone derivatives (Schiff bases) obtained from the condensation of the parent hydrazide with aldehydes can be utilized to synthesize 4-thiazolidinones. nih.gov This is typically accomplished through a cyclocondensation reaction between the hydrazone and thioglycolic acid (mercaptoacetic acid), often in the presence of a catalyst like anhydrous zinc chloride. nih.gov

The synthesis of pyridazinone derivatives represents another avenue for the structural diversification of compounds related to this compound. nih.govnih.govunich.it These heterocyclic systems can be constructed through the cyclocondensation of a hydrazide with a suitable dicarbonyl compound or its synthetic equivalent. For example, substituted pyridazinone-2-yl acetohydrazides have been synthesized and subsequently reacted with various benzaldehyde (B42025) derivatives to yield a series of new pyridazinone-based compounds. unich.it

Conjugation with Established Pharmacophores

A key strategy in medicinal chemistry involves the conjugation of a parent molecule with established pharmacophores to create hybrid molecules. This approach aims to combine the structural features of different bioactive agents, which can lead to synergistic or enhanced biological activities. The hydrazide group in this compound and its derivatives provides a convenient chemical handle for such conjugation reactions. While the direct conjugation of this specific molecule with other pharmacophores is a logical extension of its synthetic utility, the available search results focus more on the derivatization of the core structure itself. However, the principle of creating hybrid molecules by linking the hydrazide or a derivative to other known pharmacophoric moieties is a well-established and valuable approach in the design of new therapeutic agents.

Rational Design Principles for Structure Diversification

The strategic diversification of the this compound scaffold is a key approach in medicinal chemistry to enhance its therapeutic potential and explore novel biological activities. The rational design of its derivatives and analogues is guided by established structure-activity relationships (SAR) and computational modeling studies. These principles focus on modifying specific moieties of the parent molecule to optimize its interaction with biological targets, improve its pharmacokinetic profile, and expand its spectrum of activity.

A fundamental step in the diversification of this scaffold often begins with the synthesis of the core intermediate, which can be achieved through a multi-step process. For instance, a common synthetic route involves the reaction of a substituted benzoate (B1203000), such as methyl-4-hydroxybenzoate, with ethyl chloroacetate (B1199739) to form an ester intermediate. researchgate.net This is followed by treatment with hydrazine (B178648) hydrate (B1144303) to yield the desired hydrazide. researchgate.net

Once the core structure is obtained, further modifications can be introduced. A primary strategy for diversification is the condensation of the terminal hydrazino group with various aldehydes and ketones. This reaction yields a wide array of hydrazone derivatives. The rationale behind this approach is that the introduction of different aromatic or heterocyclic rings can significantly modulate the electronic and steric properties of the molecule, leading to altered biological activity.

In a notable example of rational design, a series of 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives were synthesized and evaluated. plos.org The design of these compounds was based on creating molecules that could act as dual inhibitors of dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (ENR), which are crucial enzymes in microbial metabolic pathways. plos.orgnih.gov The pyrrole (B145914) ring was incorporated to enhance the interaction with the enzymatic binding sites. plos.org

Molecular docking studies play a pivotal role in the rational design process. For the 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate series, computational analysis was used to predict the binding modes of the designed molecules within the active sites of the target enzymes. plos.orgnih.gov These studies revealed that specific hydrogen bonding interactions with key amino acid residues, such as TYR158 in ENR and ARG32 and ARG60 in DHFR, were critical for inhibitory activity. plos.orgnih.gov This information allows for the targeted design of derivatives with improved binding affinity.

The following table summarizes the key principles guiding the structural diversification of the this compound scaffold and its analogues:

Structural Moiety Modification Strategy Rationale for Diversification Example of Introduced Group
Hydrazino GroupCondensation with aldehydes/ketonesIntroduction of diverse substituents to modulate steric and electronic properties, potentially leading to new biological activities.Phenyl, substituted phenyl, furan (B31954), thiophene
Phenyl RingSubstitution at the para-positionAlteration of electronic properties and introduction of new interaction points with biological targets.1H-pyrrol-1-yl
Ethyl EsterHydrolysis or amidationModification of solubility and pharmacokinetic properties.Carboxylic acid, substituted amides

The synthesis of these diversified structures often involves straightforward chemical transformations. For example, the preparation of hydrazone derivatives is typically achieved by refluxing the parent hydrazide with an appropriate aldehyde or ketone in an alcoholic solvent, often with a catalytic amount of acid. researchgate.netplos.org

The exploration of derivatives extends to the synthesis of more complex heterocyclic systems. The hydrazino-oxoethoxy moiety can serve as a versatile precursor for the construction of various five- and six-membered heterocyclic rings, further expanding the chemical space accessible from this scaffold.

Future Directions and Research Perspectives for Ethyl 4 2 Hydrazino 2 Oxoethoxy Benzoate Research

Development of More Efficient and Sustainable Synthetic Methodologies

The conventional synthesis of acid hydrazides, including the parent structure of Ethyl 4-(2-hydrazino-2-oxoethoxy)benzoate, typically involves the reaction of a corresponding ester with hydrazine (B178648) hydrate (B1144303). mdpi.com While effective, this method can require prolonged reaction times and significant solvent usage. Future research should focus on developing more efficient and environmentally benign synthetic routes.

Key areas for development include:

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate the synthesis of hydrazides, often leading to higher yields in shorter reaction times and sometimes under solvent-free conditions. mdpi.com

Novel Catalytic Systems: Investigating the use of catalysts could enhance the reaction rate and selectivity, allowing for milder reaction conditions and reducing the formation of byproducts like salicylaldehyde azine, which can occur in similar reactions. mdpi.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and stoichiometry. This technology can improve reaction efficiency, safety, and scalability, making the synthesis of this compound and its analogues more suitable for large-scale production.

Table 1: Comparison of Synthetic Approaches for Hydrazide Synthesis.
MethodologyAdvantagesChallengesFuture Research Focus
Conventional RefluxWell-established, simple setupLong reaction times, high energy consumption, potential for side productsOptimization of reaction conditions
Microwave-Assisted SynthesisRapid heating, shorter reaction times, higher yields mdpi.comSpecialized equipment required, scalability can be a concernDevelopment of scalable microwave reactors
Flow ChemistryPrecise control, enhanced safety, easy scalabilityHigh initial setup cost, potential for cloggingDesign of optimized reactor configurations for hydrazide synthesis

In-depth Mechanistic Investigations of Promising Biological Activities

Derivatives of hydrazides, particularly hydrazones formed by condensing the hydrazide with various aldehydes or ketones, are known to possess a broad array of biological activities. tpcj.orgnih.gov Future research on derivatives of this compound should not only screen for these activities but also delve deeply into their mechanisms of action.

For instance, if a derivative shows significant anticancer activity, mechanistic studies could involve:

Enzyme Inhibition Assays: Identifying specific enzymes in cancer-related pathways that are inhibited by the compound.

Gene and Protein Expression Analysis: Studying the compound's effect on the expression levels of key oncogenes and tumor suppressor genes.

Molecular Docking Studies: Simulating the binding of the compound to its biological target to understand the specific molecular interactions responsible for its activity. pensoft.net

These in-depth studies are crucial for understanding structure-activity relationships (SAR) and for guiding the rational design of more potent and selective agents.

Table 2: Known Biological Activities of Hydrazide-Hydrazone Derivatives and Potential Mechanistic Targets.
Biological ActivityPotential Mechanistic Target/PathwayReference
AntimicrobialInhibition of cell wall synthesis, disruption of DNA replication nih.govnih.gov
AnticancerInduction of apoptosis, inhibition of topoisomerase, anti-proliferative effects tpcj.orgresearchgate.net
Anti-inflammatoryInhibition of cyclooxygenase (COX) enzymes, reduction of pro-inflammatory cytokines nih.govnih.gov
AnticonvulsantModulation of GABAergic neurotransmission, blockade of voltage-gated ion channels nih.gov
AntitubercularInhibition of mycolic acid synthesis (similar to Isoniazid) nih.govresearchgate.net

Application of Artificial Intelligence and Machine Learning in De Novo Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. nih.govresearchgate.net These computational tools can be applied to the this compound scaffold for the de novo design of new analogues and the optimization of existing leads.

Future applications in this area include:

High-Throughput Virtual Screening (HTVS): AI/ML models can rapidly screen vast virtual libraries of compounds derived from the core scaffold to identify those with the highest probability of biological activity against a specific target. nih.govmdpi.com

Predictive Modeling: ML algorithms can be trained on existing data to predict various properties of new analogues, such as their binding affinity, solubility, and potential toxicity (ADMET properties), thereby reducing the failure rate of drug candidates in later stages. mdpi.comnih.gov

Generative Models: Advanced AI techniques like generative adversarial networks (GANs) can design entirely new molecules based on the this compound framework, optimized for desired pharmacological profiles. nih.gov

The use of AI and ML can significantly accelerate the drug discovery pipeline, making the process more efficient and cost-effective. springernature.com

Exploration of Novel Therapeutic Applications Beyond Current Scope

While hydrazides are well-known for certain biological activities, the unique combination of functional groups in this compound may unlock novel therapeutic applications. Future research should explore its potential in areas that are currently less investigated for this class of compounds.

Potential underexplored therapeutic areas include:

Antiviral Agents: The hydrazone moiety is present in some compounds with antiviral activity, and this could be a fruitful area of investigation. nih.gov

Neurodegenerative Diseases: Some hydrazide derivatives have shown neuroprotective effects. Investigating analogues of this compound for activity against targets related to Alzheimer's or Parkinson's disease could be a promising avenue.

Antiglycation Agents: Certain hydrazone structures have demonstrated the ability to inhibit the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications. nih.gov

Systematic screening of a library of derivatives against a diverse range of biological targets could uncover unexpected and valuable therapeutic properties.

Rational Design of Highly Selective and Potent Analogues with Improved Biological Profiles

The ultimate goal of medicinal chemistry research is to design potent and selective drugs with minimal side effects. For this compound, this will involve a rational design approach based on a deep understanding of its SAR.

Future strategies should include:

Bioisosteric Replacement: Systematically replacing parts of the molecule with other chemical groups (bioisosteres) that retain the desired biological activity but may improve pharmacokinetic properties.

Scaffold Hopping: Modifying the core structure while maintaining the key pharmacophoric features to discover new chemical classes with improved properties.

Structure-Based Drug Design: Using the three-dimensional structure of the biological target (e.g., an enzyme active site), obtained through methods like X-ray crystallography, to design molecules that fit perfectly and exhibit high binding affinity and selectivity. nih.gov

By combining mechanistic insights (8.2) with computational predictions (8.3), researchers can rationally modify the this compound structure to enhance its therapeutic index, paving the way for the development of next-generation drug candidates.

Q & A

Q. What are the key synthetic routes for Ethyl 4-(2-hydrazino-2-oxoethoxy)benzoate, and how can reaction conditions be optimized?

The synthesis typically involves coupling a hydrazine derivative with a benzoate precursor. A common approach includes:

  • Step 1 : Reacting ethyl 4-hydroxybenzoate with a bromo- or chloro-substituted oxoacetyl reagent (e.g., bromoethyl oxoacetate) in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base to form the ether linkage .
  • Step 2 : Introducing the hydrazino group via hydrazine hydrate under reflux conditions .
  • Optimization : Heating at 60–80°C for 4–6 hours in anhydrous DMF improves yield. Purification involves recrystallization from ethanol or methanol to remove unreacted starting materials .

Q. How is the structural characterization of this compound performed using spectroscopic methods?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the hydrazino (-NH-NH₂) and oxoethoxy (-O-CO-) groups. Peaks at δ 8.0–8.3 ppm (aromatic protons) and δ 4.3 ppm (ethyl ester) are characteristic .
  • IR Spectroscopy : Stretching vibrations at 1680–1700 cm⁻¹ (C=O of ester and oxo groups) and 3300–3400 cm⁻¹ (N-H of hydrazine) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (C₁₁H₁₄N₂O₄, [M+H]⁺ = 239.1028) .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

  • Hazards : Classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust/aerosols .
  • Spill Management : Collect spills with inert absorbents (e.g., silica gel) and dispose as hazardous waste .

Advanced Research Questions

Q. What methodologies are employed in crystallographic refinement of this compound using programs like SHELXL?

  • Data Collection : Single-crystal X-ray diffraction (SC-XRD) at 100–150 K resolves the crystal lattice.
  • Refinement : SHELXL refines anisotropic displacement parameters for non-H atoms. Hydrogen atoms are positioned geometrically or located via difference Fourier maps .
  • Validation : Mercury CSD analyzes packing motifs and void spaces, while WinGX generates CIF reports .
  • Challenges : Twinning or disordered solvent molecules require constraints (e.g., ISOR in SHELXL) to stabilize refinement .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., -NO₂) at the benzene ring enhances oxidative stability, while bulky substituents (e.g., tert-butyl) improve enzyme-binding selectivity .
  • Hydrazine Modifications : Replacing hydrazine with acylhydrazide groups (e.g., -CONHNH₂) increases solubility and bioavailability .
  • In Silico Screening : Molecular docking (AutoDock Vina) predicts interactions with cyclooxygenase-2 (COX-2) or NADPH oxidase, guiding synthesis of analogs .

Q. What analytical challenges arise in quantifying trace impurities during synthesis, and how are they addressed?

  • Impurity Sources : Residual hydrazine, unreacted bromoethyl oxoacetate, or ester hydrolysis byproducts.
  • Detection : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water gradient) separates impurities. Limit of quantification (LOQ) < 0.1% is achievable .
  • Mitigation : TLC (silica gel, ethyl acetate/hexane 3:1) monitors reaction progress. Recrystallization in ethanol removes polar impurities .

Q. How does the hydrazino-oxoethoxy moiety influence the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Mechanism : The hydrazino group acts as a nucleophile, attacking electrophilic carbonyl carbons (e.g., in aldehydes or ketones) to form hydrazones.
  • Applications : Reacts with α,β-unsaturated esters (e.g., methyl acrylate) via Michael addition to generate heterocyclic derivatives .
  • Kinetics : Pseudo-first-order rate constants (k₁ ~ 0.05 min⁻¹) in DMF at 25°C, measured via UV-Vis spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.